molecular formula C20H23N3O3 B10813389 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester

4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester

Cat. No.: B10813389
M. Wt: 353.4 g/mol
InChI Key: STLUFKJTWQAKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a common motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-20(25)16-7-9-17(10-8-16)21-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLUFKJTWQAKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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